molecular formula C22H20N2O2 B5731193 N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide

N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide

Cat. No. B5731193
M. Wt: 344.4 g/mol
InChI Key: FGCWCUGPUDYYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide, also known as PEBC, is a chemical compound that has gained significant attention in the field of scientific research. PEBC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.

Mechanism of Action

N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide inhibits PARP, which is involved in DNA repair and cell death pathways. Inhibition of PARP leads to the accumulation of DNA damage and the activation of cell death pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, and has been extensively studied in preclinical models. However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life in vivo, which can make dosing challenging. Additionally, it has been shown to have some off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide. One area of interest is the development of more potent and specific PARP inhibitors, which could improve the efficacy and safety of this class of drugs. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could help to personalize treatment for cancer patients. Finally, there is interest in exploring the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

Synthesis Methods

N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 2-phenylethylamine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final step involves the reaction of the resulting product with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form this compound.

Scientific Research Applications

N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide has been extensively studied in the field of cancer research, as PARP inhibitors have shown promise in the treatment of various cancers. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of breast cancer, ovarian cancer, and other solid tumors.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(2-phenylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c23-21(19-12-5-2-6-13-19)24-26-22(25)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCWCUGPUDYYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)ON=C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O/N=C(/C3=CC=CC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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